molecular formula C10H10O4 B586991 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid CAS No. 1286934-16-4

2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid

Cat. No.: B586991
CAS No.: 1286934-16-4
M. Wt: 199.217
InChI Key: COFAOIWBTJSSPD-JEWAYBISSA-N
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Description

2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid is a chiral compound with significant importance in organic chemistry and various scientific research fields. The compound features a hydroxyl group, a ketone group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid can be achieved through several methods:

Industrial Production Methods

Industrial production of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid typically involves large-scale oxidation reactions using robust and efficient catalysts to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or carboxylic acid, while reduction of the ketone group yields a secondary alcohol.

Scientific Research Applications

2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid can be compared with other similar compounds, such as:

    Lactic Acid: Both compounds contain a hydroxyl group and a carboxylic acid group, but lactic acid lacks the phenyl group.

    Pyruvic Acid: Both compounds contain a ketone group and a carboxylic acid group, but pyruvic acid lacks the hydroxyl and phenyl groups.

    Phenylacetic Acid: Both compounds contain a phenyl group and a carboxylic acid group, but phenylacetic acid lacks the hydroxyl and ketone groups.

The uniqueness of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

(2R)-2-hydroxy-4-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFAOIWBTJSSPD-JEWAYBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C[C@H](C(=O)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857811
Record name (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286934-16-4
Record name (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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